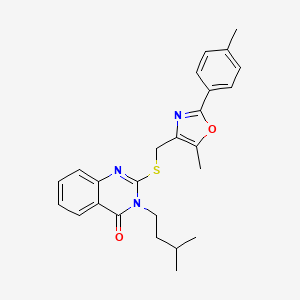
3-isopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-isopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H27N3O2S and its molecular weight is 433.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Isopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their potential as therapeutic agents, particularly in oncology and infectious diseases. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, cytotoxicity, and other relevant pharmacological properties.
1. Anticancer Activity
Recent studies have highlighted the potential of quinazolinone derivatives as anticancer agents. The compound under consideration has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. For instance, in a study involving multiple tyrosine kinase inhibitors, it was found that derivatives similar to this compound exhibited potent inhibitory activity against key kinases involved in cancer progression, such as CDK2 and HER2.
| Compound | IC50 (µM) | Target Kinase |
|---|---|---|
| 3-Isopentyl derivative | 0.173 ± 0.012 | CDK2 |
| Similar derivative | 0.079 ± 0.015 | HER2 |
These results suggest that the compound may act as a non-competitive inhibitor of ATP binding in these kinases, which is crucial for cancer cell survival and proliferation .
The mechanism by which this compound exerts its anticancer effects involves the inhibition of cell cycle progression and induction of apoptosis in cancer cells. The quinazolinone scaffold is known to interfere with signaling pathways that regulate cell growth and survival, particularly through the modulation of cyclin-dependent kinases (CDKs).
In molecular docking studies, it has been shown that compounds with similar structures bind effectively to the ATP-binding sites of CDK2 and EGFR, indicating a competitive inhibition mechanism .
3. Antimicrobial Activity
In addition to its anticancer properties, quinazolinones have demonstrated antimicrobial effects against various pathogens. The compound has been tested for its antibacterial and antifungal activities using standard methods such as disc diffusion and minimum inhibitory concentration (MIC) assays.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
These findings indicate that the compound possesses significant antimicrobial activity, making it a candidate for further development in treating infectious diseases .
Case Study 1: Cytotoxicity Evaluation
A recent evaluation of similar quinazolinone derivatives showed that compounds A3 and A5 exhibited IC50 values of 10 µM against prostate cancer cells (PC3), underscoring the potential effectiveness of this class of compounds in clinical applications .
Case Study 2: Antibacterial Testing
Another study assessed the antibacterial efficacy of quinazolinone derivatives against multi-drug resistant strains of bacteria. The results indicated that certain derivatives showed potent activity against resistant strains, highlighting their potential role in addressing antibiotic resistance .
Properties
IUPAC Name |
3-(3-methylbutyl)-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S/c1-16(2)13-14-28-24(29)20-7-5-6-8-21(20)27-25(28)31-15-22-18(4)30-23(26-22)19-11-9-17(3)10-12-19/h5-12,16H,13-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXNCZFGLRMFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














